molecular formula C14H17N5OS B2996005 1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea CAS No. 2097889-79-5

1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea

Katalognummer: B2996005
CAS-Nummer: 2097889-79-5
Molekulargewicht: 303.38
InChI-Schlüssel: LBVDJPINNFQKJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a urea core substituted with a thiophen-2-yl group at the 3-position and a [1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl group at the 1-position. The thiophene group contributes sulfur-based electronic effects, influencing lipophilicity and metabolic stability.

Eigenschaften

IUPAC Name

1-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5OS/c20-14(18-12-5-2-9-21-12)17-10-11-4-1-8-19(11)13-15-6-3-7-16-13/h2-3,5-7,9,11H,1,4,8,10H2,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVDJPINNFQKJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CC=N2)CNC(=O)NC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Result of Action

The compound’s action results in molecular and cellular effects, such as the modulation of receptor activity, inhibition of enzyme function, and alteration of cellular pathways. These effects can lead to changes in cellular functions and responses, potentially contributing to its therapeutic effects.

Biologische Aktivität

1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea can be represented as follows:

PropertyValue
CAS Number 2097889-79-5
Molecular Weight 303.39 g/mol
IUPAC Name 1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The pyrimidine and pyrrolidine moieties are believed to facilitate binding to various receptors or enzymes, potentially modulating their activity. The thiophene group may enhance the compound's stability and bioavailability, contributing to its pharmacological effects.

Antimalarial Activity

Recent studies have indicated that urea derivatives, including this compound, exhibit significant antimalarial properties. For instance, a study evaluating a series of urea-substituted compounds reported that those with similar structural motifs demonstrated effective inhibition against Plasmodium falciparum with IC50 values in the sub-micromolar range (0.09 to 7.2 μM) . The selectivity index (SI), which measures the ratio of antimalarial activity to mammalian cytotoxicity, was notably high for some derivatives, suggesting a promising therapeutic window.

Cytotoxicity

In vitro evaluations conducted on HepG2 cell lines revealed that while the compound exhibits antimalarial activity, it also presents varying degrees of cytotoxicity. The SI values for certain derivatives were reported as high as 54, indicating a favorable profile for further development . This suggests that modifications in the urea structure can lead to enhanced selectivity for malaria parasites over human cells.

Case Studies and Research Findings

Several studies have focused on the structure-activity relationship (SAR) of urea derivatives related to 1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea:

  • Study on Urea Substituted Compounds : A comprehensive analysis highlighted that modifications at the 3-position of the urea group significantly improved antimalarial potency compared to 4-substituted analogs .
  • Quantitative Structure Activity Relationship (QSAR) : QSAR analyses indicated that lipophilicity is a critical factor influencing the biological activity of these compounds. Higher lipophilicity often correlates with increased bioactivity but may also affect solubility and permeability .
  • Molecular Modeling Studies : Computational studies have predicted favorable binding interactions between the urea moiety and key residues in target enzymes involved in malaria pathogenesis, suggesting a mechanism by which these compounds exert their effects .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyrimidine-Pyrrolidine Motifs

1-(3-(4-(Pyrrolidin-1-yl)pyrimidin-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea (8i)
  • Key Differences :
    • The urea 3-position substituent is a 4-(trifluoromethyl)phenyl group instead of thiophen-2-yl.
    • The pyrimidine-pyrrolidine group is attached to a phenyl ring rather than a methylene linker.
  • The phenyl spacer may alter conformational flexibility compared to the methylene linker in the target compound .
1-(4-Cyanophenyl)-3-(3-(2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)urea (7d)
  • Key Differences: The pyrimidine substituent is at the 4-position instead of 2-position. The urea 3-position has a 4-cyanophenyl group.
  • Implications: The pyrimidin-4-yl group may engage in distinct hydrogen-bonding interactions with biological targets. The cyano group offers strong electron-withdrawal, which could enhance receptor binding but reduce solubility compared to thiophene .

Urea/Thiourea Derivatives with Heterocyclic Substituents

1-(2-Chlorobenzoyl)-3-(pyrimidin-2-yl)thiourea
  • Key Differences :
    • Thiourea (C=S) replaces urea (C=O).
    • A 2-chlorobenzoyl group substitutes the pyrimidine-pyrrolidine moiety.
  • Implications :
    • Thiourea derivatives often exhibit stronger hydrogen-bonding capacity but lower metabolic stability.
    • The absence of a pyrrolidine ring may reduce solubility .
1-(4-Methylphenyl)-3-[4-(thiophen-2-yl)pyrimidin-2-yl]urea (CAS 439121-12-7)
  • Key Differences :
    • The urea 1-position substituent is a 4-methylphenyl group instead of the pyrimidine-pyrrolidinylmethyl group.
  • Implications :
    • The methylphenyl group provides steric bulk but lacks the conformational flexibility and basic nitrogen of pyrrolidine.
    • The shared thiophene moiety suggests similar electronic profiles at the urea 3-position .

Q & A

Q. What are the common synthetic routes for preparing 1-{[1-(Pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(thiophen-2-yl)urea and its analogs?

The compound is typically synthesized via nucleophilic addition between a pyrimidine-containing pyrrolidine amine and a thiophenyl isocyanate. A general protocol involves:

  • Reacting 1-(pyrimidin-2-yl)pyrrolidin-2-ylmethanamine with thiophen-2-yl isocyanate in anhydrous dichloromethane (DCM) under inert conditions.
  • Purification via Combiflash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the urea product as a solid .
  • Characterization by 1^1H NMR, mass spectrometry (MS), and melting point analysis to confirm structure and purity .

Q. Example Reaction Conditions

Amine ComponentIsocyanate ComponentSolventPurification MethodYield (%)
1-(Pyrimidin-2-yl)pyrrolidin-2-ylmethanamineThiophen-2-yl isocyanateDCMCombiflash chromatography~60–80

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure?

  • 1^1H NMR : Assigns protons on the pyrrolidine, pyrimidine, and thiophene moieties. Key signals include:
    • Pyrrolidine methylene protons: δ 3.5–4.5 ppm (multiplet).
    • Pyrimidine aromatic protons: δ 8.3–8.8 ppm (doublets).
    • Thiophene protons: δ 6.8–7.5 ppm (multiplet) .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and hydrogen-bonding networks using SHELX software for refinement .

Q. How is the purity of the compound assessed during synthesis?

  • Combiflash Chromatography : Monitors fractions via TLC (Rf_f values) to isolate >95% pure product .
  • Melting Point Analysis : Sharp melting ranges (e.g., 200–205°C) indicate crystallinity and purity .
  • HPLC : Quantifies impurities using C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across studies?

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., pyrimidine vs. pyridine, thiophene vs. phenyl) to correlate structural features with activity .
  • Dose-Response Curves : Replicate assays under standardized conditions (e.g., enzyme inhibition IC50_{50}, cell viability EC50_{50}) to validate reproducibility .
  • Meta-Analysis : Cross-reference crystallographic data (e.g., hydrogen-bonding motifs from SHELX-refined structures) with biological results to identify binding determinants .

Q. How can computational methods aid in understanding the compound’s mechanism of action?

  • Molecular Docking : Simulate interactions with target proteins (e.g., acetyl-CoA synthetase) using AutoDock Vina. Key parameters:
    • Grid box centered on the active site (coordinates from PDB structures).
    • Scoring functions to rank binding affinities .
  • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (AMBER force fields) .
  • QSAR Modeling : Relate electronic descriptors (e.g., logP, polar surface area) to activity using partial least squares regression .

Q. What challenges arise in crystallographic analysis of urea derivatives, and how are they addressed?

  • Disorder in Flexible Moieties : The pyrrolidine-thiophene linker may exhibit conformational flexibility. Mitigation:
    • Collect high-resolution data (≤1.0 Å) and refine using SHELXL’s TWIN/BASF commands for twinned crystals .
    • Apply restraints to bond lengths/angles during refinement .
  • Hydrogen-Bonding Ambiguity : Urea NH groups often form complex networks. Use:
    • Difference Fourier maps to locate H atoms.
    • SHELXH hydrogen-bonding constraints .

Q. Example Crystallographic Parameters

ParameterValue
Space GroupP21_1/c
Resolution0.95 Å
Rmerge_{merge}3.2%
Rfinal_{final}8.5%

Methodological Considerations

  • Contradiction Handling : When SAR data conflicts with computational predictions, validate via site-directed mutagenesis (e.g., mutating key residues in the binding pocket) .
  • Advanced NMR : Use 13^{13}C-1^1H HSQC to assign quaternary carbons and NOESY for stereochemical analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.